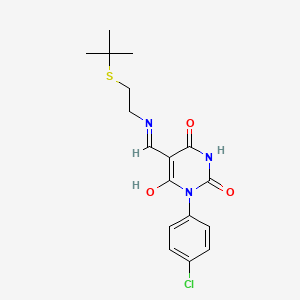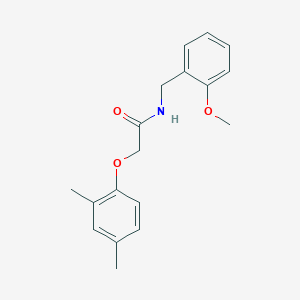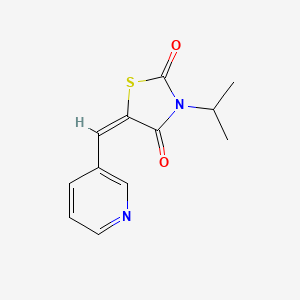
(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with a piperidine moiety. The presence of the dioxido group and the propyl substituent further enhances its chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE typically involves multiple steps. One common method starts with the reaction of aniline derivatives with chlorosulfonyl isocyanate, followed by cyclization to form the benzothiadiazine ring .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach to streamline the process and reduce costs. This method involves the reaction of saccharin derivatives with hydrazine, followed by nitrosation and thermal rearrangement to form the desired product . The use of palladium-catalyzed cyclocarbonylation has also been reported for the efficient synthesis of benzothiadiazine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with various biological targets makes it a promising candidate for further research in these areas .
Medicine
In medicine, derivatives of this compound have been investigated for their antihypertensive, antidiabetic, and anticancer properties. The compound’s interaction with specific molecular targets, such as KATP channels and AMPA receptors, underlies its therapeutic potential .
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE involves its interaction with specific molecular targets. For instance, it can modulate the activity of KATP channels, leading to changes in cellular ion flux and membrane potential . Additionally, its binding to AMPA receptors can influence neurotransmission and synaptic plasticity .
Comparación Con Compuestos Similares
Similar Compounds
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
3-(1,1-Dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones: Investigated as HCV polymerase inhibitors.
2-[(1,1-Dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide: Known for its antimicrobial activity.
Uniqueness
The uniqueness of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzothiadiazine and piperidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-8-19-12-17-23(21,22)15-11-13(6-7-14(15)19)16(20)18-9-4-3-5-10-18/h6-7,11-12H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXCGULPLFPDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5095836.png)
![(3R*,4R*)-1-(cyclobutylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5095857.png)
![N-(1-benzofuran-2-ylmethyl)-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B5095858.png)




![N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)AMINE](/img/structure/B5095891.png)
![3-[hydroxy(phenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5095894.png)
![(2E)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-phenylprop-2-en-1-one](/img/structure/B5095901.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5095905.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B5095912.png)
![N-{2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]phenyl}acetamide](/img/structure/B5095913.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5095929.png)
